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Compound Name: 3-(4-Methylphenyl)aniline

Cat. No.: B1586183 Get Quote

An In-depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-3-amine

Abstract
The biphenyl scaffold is a privileged structural motif in medicinal chemistry, prized for its unique

conformational properties and its role in numerous marketed pharmaceuticals.[1] This guide

provides a comprehensive technical overview of a specific, functionally significant derivative: 4'-

Methyl-[1,1'-biphenyl]-3-amine. We will delve into its precise nomenclature, physicochemical

characteristics, a robust and widely adopted synthesis protocol via the Suzuki-Miyaura coupling

reaction, and rigorous methods for its spectroscopic characterization. Furthermore, this

document explores the broader context of the biphenylamine framework in drug discovery,

highlighting its utility as a pharmacophore for targeting a range of biological systems, including

its emerging role in the development of small-molecule immune checkpoint inhibitors.[2][3][4]

Nomenclature and Physicochemical Properties
IUPAC Nomenclature and Compound Identification
The structure in question consists of a biphenyl core with an amine group on one ring and a

methyl group on the other. According to IUPAC standards, the preferred name is 4'-Methyl-

[1,1'-biphenyl]-3-amine.[5] However, several synonyms are commonly encountered in literature

and commercial databases, including 3-(4-Methylphenyl)aniline and 3-(p-tolyl)aniline.[5] For

clarity and consistency, this guide will use the primary IUPAC name.
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Identifier Value Source

IUPAC Name
4'-Methyl-[1,1'-biphenyl]-3-

amine
PubChem CID 1262154[5]

CAS Number 400751-16-8 PubChem CID 1262154[5]

Molecular Formula C13H13N PubChem CID 1262154[5]

Molecular Weight 183.25 g/mol PubChem CID 44304[6]

Canonical SMILES
CC1=CC=C(C=C1)C2=CC(=C

C=C2)N
PubChem CID 1262154[5]

InChIKey
LCYGPGAOVHOANX-

UHFFFAOYSA-N
PubChem CID 1262154[5]

Computed Physicochemical Properties
The following table summarizes key computed properties that are critical for predicting the

compound's behavior in both chemical reactions and biological systems. These values are

instrumental in early-stage drug development for assessing properties like solubility,

permeability, and potential for oral bioavailability.
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Property Value
Significance in Drug
Development

XLogP3 2.9

Predicts lipophilicity and

membrane permeability. A

value <5 is often desired.[6]

Topological Polar Surface Area

(TPSA)
26 Å²

Estimates the surface area

occupied by polar atoms;

influences cell permeability.[6]

Hydrogen Bond Donor Count 1

The -NH2 group can donate a

hydrogen bond, influencing

target binding.[6]

Hydrogen Bond Acceptor

Count
1

The nitrogen atom can accept

a hydrogen bond, contributing

to binding interactions.[6]

Rotatable Bond Count 1

Indicates molecular flexibility;

the bond between the phenyl

rings allows for conformational

adaptation.[6]

Synthesis via Palladium-Catalyzed Suzuki-Miyaura
Coupling
The formation of the C-C bond between the two phenyl rings is most efficiently achieved

through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is

particularly advantageous due to its mild reaction conditions, tolerance of a wide range of

functional groups, and the commercial availability and low toxicity of its boronic acid reagents.

[7][8][9]

Mechanistic Rationale
The synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine involves the coupling of 3-bromoaniline (or

3-iodoaniline for higher reactivity) with 4-methylphenylboronic acid. The catalytic cycle, a

cornerstone of modern organic synthesis, proceeds through three fundamental steps:
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Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 3-

haloaniline, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (the 4-methylphenyl group) is

transferred to the palladium center, displacing the halide. This step is facilitated by a base

(e.g., K2CO3, Cs2CO3), which activates the boronic acid to form a more nucleophilic

boronate species.[7][10]

Reductive Elimination: The two coupled organic fragments are expelled from the palladium

center, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst to

re-enter the cycle.[7]

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and

purity. Ligands such as phosphines (e.g., PPh3, SPhos) are essential for stabilizing the

palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Synthesis Workflow Diagram
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Caption: General workflow for the synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine.

Spectroscopic Characterization: A Self-Validating
System
Confirming the identity and purity of the synthesized product is paramount. A combination of

spectroscopic techniques provides a self-validating system where each method corroborates

the findings of the others.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.[12]

¹H NMR: The proton NMR spectrum will provide key information. We expect to see distinct

signals for the aromatic protons on both rings. The protons ortho and meta to the amino

group will appear as multiplets in one region, while the protons ortho and meta to the methyl

group will appear as doublets in another. The amino (-NH2) protons will typically appear as a

broad singlet, and the methyl (-CH3) protons will be a sharp singlet at approximately 2.3-2.4

ppm.

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon

environments. We expect to see 13 distinct signals (unless there is accidental overlap). The

methyl carbon will be a characteristic upfield signal (~21 ppm), while the aromatic carbons

will appear in the typical 110-150 ppm range.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11][13]

N-H Stretch: The primary amine will show two characteristic medium-to-weak absorption

bands in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The aliphatic

C-H stretch of the methyl group will be seen just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations will appear as a series of sharp bands in the

1450-1600 cm⁻¹ region.
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C-N Stretch: This will be observed in the fingerprint region, typically around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass

spectrometry (HRMS) can confirm the elemental composition.[13]

Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI)

spectrum should show a prominent molecular ion peak at an m/z value corresponding to the

molecular weight of the compound (183.25).

Applications in Medicinal Chemistry and Drug
Development
The 4'-methyl-[1,1'-biphenyl]-3-amine structure is a valuable building block in drug discovery.

The biphenyl core acts as a rigid scaffold that can position functional groups in a precise three-

dimensional orientation to interact with biological targets like enzymes or receptors.[1]

The Biphenyl Scaffold as a Privileged Structure
Biphenyl derivatives are found in a wide range of therapeutic agents, including anti-

inflammatory drugs, antihypertensives, and anti-cancer agents.[1][2] The ability of the two rings

to rotate relative to each other allows the molecule to adopt different conformations, which can

be crucial for optimizing binding affinity to a target protein.

Role in Targeting Protein-Protein Interactions (PPIs)
The extended, semi-rigid nature of the biphenyl scaffold makes it particularly suitable for

designing inhibitors of protein-protein interactions (PPIs), which often involve large, shallow

binding surfaces. A key emerging area is the development of small-molecule inhibitors targeting

the PD-1/PD-L1 immune checkpoint pathway.[4][14] The biphenyl core serves as a central

scaffold in many reported PD-1/PD-L1 inhibitors, helping to mimic key peptide interactions and

disrupt the signaling that allows cancer cells to evade the immune system.[3]

Conceptual Signaling Pathway
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Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biphenyl-based small molecule.

Experimental Protocols
Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine
Materials:

3-Bromoaniline (1.0 eq)

4-Methylphenylboronic acid (1.2 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq)

Potassium Carbonate (K2CO3) (2.5 eq)
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Toluene

Ethanol

Deionized Water

Ethyl Acetate

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na2SO4)

Silica Gel (230-400 mesh)

Procedure:

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-

bromoaniline, 4-methylphenylboronic acid, and Pd(PPh3)4.

Add toluene and ethanol in a 4:1 ratio to dissolve the solids.

In a separate beaker, dissolve K2CO3 in a minimal amount of deionized water. Add this

aqueous solution to the reaction flask.

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction

progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

Upon completion, cool the mixture to room temperature.

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

Dry the separated organic layer over anhydrous Na2SO4, filter, and concentrate the solvent

under reduced pressure to yield the crude product.
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Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient

of hexane and ethyl acetate to afford the pure 4'-Methyl-[1,1'-biphenyl]-3-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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